molecular formula C13H20N4O4S B13328828 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide

4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide

Cat. No.: B13328828
M. Wt: 328.39 g/mol
InChI Key: CERWIYQNXDZJKQ-UHFFFAOYSA-N
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Description

4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C₁₃H₂₀N₄O₄S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitro group, a piperazine ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with 3-(piperazin-1-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is typically stirred and heated to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Amino-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide

    Substitution: Various substituted sulfonamides depending on the nucleophile used

    Oxidation: N-oxides of the piperazine ring

Scientific Research Applications

4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzamide
  • 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzenesulfonamide
  • N-[3-(piperazin-1-yl)propyl]-4-nitrobenzenesulfonamide

Uniqueness

4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide is unique due to the combination of its nitro, piperazine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

4-nitro-N-(3-piperazin-1-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C13H20N4O4S/c18-17(19)12-2-4-13(5-3-12)22(20,21)15-6-1-9-16-10-7-14-8-11-16/h2-5,14-15H,1,6-11H2

InChI Key

CERWIYQNXDZJKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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